molecular formula C14H8ClIN2O3 B15356097 7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one

7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one

Cat. No.: B15356097
M. Wt: 414.58 g/mol
InChI Key: SJEGUHGUDDFMGC-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by halogenation and hydroxylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted quinolone derivatives.

Scientific Research Applications

7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential antibacterial properties make it a candidate for developing new antibiotics.

    Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial properties, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different substituents.

    Levofloxacin: Another quinolone antibiotic with a broader spectrum of activity.

    Norfloxacin: A quinolone used to treat urinary tract infections.

Uniqueness

7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one stands out due to its unique combination of halogen atoms and hydroxyl groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H8ClIN2O3

Molecular Weight

414.58 g/mol

IUPAC Name

7-chloro-4-hydroxy-6-iodo-3-pyridin-2-yloxy-1H-quinolin-2-one

InChI

InChI=1S/C14H8ClIN2O3/c15-8-6-10-7(5-9(8)16)12(19)13(14(20)18-10)21-11-3-1-2-4-17-11/h1-6H,(H2,18,19,20)

InChI Key

SJEGUHGUDDFMGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O

Origin of Product

United States

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